1-Methylpyrrolidine-2-thione
Overview
Description
1-Methylpyrrolidine-2-thione is an organosulfur compound with the chemical formula C5H9NS. It is a heterocyclic compound containing a five-membered ring with one nitrogen and one sulfur atom. This compound is known for its distinctive thiol odor and is typically found as a light yellow to brown clear liquid .
Preparation Methods
1-Methylpyrrolidine-2-thione can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of the pyrrolidine ring. Specifically, 1-methylpyrrolidine reacts with sodium oxysulfide to form 1-methylpyrrolidine-2-sulfoxide, which is then reduced to this compound . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and reduction reactions.
Chemical Reactions Analysis
1-Methylpyrrolidine-2-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidines .
Scientific Research Applications
1-Methylpyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-2-thione involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in the DNA damage repair process. This interaction can lead to the modulation of cellular pathways related to DNA repair and apoptosis.
Comparison with Similar Compounds
1-Methylpyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle without the sulfur atom.
Pyrrolidine-2-one: A similar compound with an oxygen atom instead of sulfur.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs .
Properties
IUPAC Name |
1-methylpyrrolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILOJRSIWGQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341743 | |
Record name | 1-Methylpyrrolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-57-3 | |
Record name | 1-Methyl-2-pyrrolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10441-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrrolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylpyrrolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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